An In-depth Technical Guide to 2-Chloro-4-methylpyrimidine-5-carbaldehyde: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 2-Chloro-4-methylpyrimidine-5-carbaldehyde: A Versatile Heterocyclic Building Block
Introduction: The Strategic Value of Functionalized Pyrimidines
In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are recognized as "privileged structures."[1][2] Their intrinsic ability to form key hydrogen bond interactions, particularly within the hinge region of kinases, has established them as a cornerstone of targeted therapy development.[3] 2-Chloro-4-methylpyrimidine-5-carbaldehyde (CAS No. 933685-85-9) emerges as a particularly valuable synthetic intermediate within this class.[4] Its strategic importance lies in its bifunctional nature: the reactive chlorine atom at the C2 position is primed for nucleophilic aromatic substitution (SNAr), while the aldehyde at the C5 position serves as a versatile handle for molecular elaboration and diversification.[5] This guide provides an in-depth analysis of its chemical properties, reactivity, and synthetic utility for researchers engaged in drug discovery and development.
Physicochemical & Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral characteristics is fundamental to its effective use in synthesis. While extensive experimental data for this specific compound is not broadly published, we can deduce a reliable profile based on its constituent parts and data from closely related analogues.
Core Properties
The following table summarizes the key physicochemical properties of 2-Chloro-4-methylpyrimidine-5-carbaldehyde.
| Property | Value | Source |
| CAS Number | 933685-85-9 | [4] |
| Molecular Formula | C₆H₅ClN₂O | [4] |
| Molecular Weight | 156.57 g/mol | [4] |
| Appearance | Expected to be an off-white to yellow solid | Inferred from analogues[6] |
| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, DMF) | [7] |
Spectroscopic Characterization: A Predictive Analysis
For any scientist working with this intermediate, confirming its identity and purity is the first critical step. Here, we outline the expected spectroscopic signatures.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be clean and informative. Key signals would include a sharp singlet for the C4-methyl protons (δ ≈ 2.5-2.7 ppm), a distinct singlet for the C6-proton on the electron-deficient pyrimidine ring (δ ≈ 8.8-9.0 ppm), and a highly deshielded singlet for the aldehydic proton (δ ≈ 10.0-10.2 ppm). The precise shifts will be solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a carbon backbone fingerprint. The most downfield signal will be the aldehydic carbonyl carbon (δ ≈ 185-195 ppm). The aromatic carbons of the pyrimidine ring will appear between δ ≈ 120-170 ppm, and the methyl carbon will be observed in the upfield region (δ ≈ 20-25 ppm).[8]
-
IR (Infrared) Spectroscopy: The IR spectrum is invaluable for confirming the presence of key functional groups. A strong, sharp absorption band around 1690-1710 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.[9] Additional significant peaks include C=N and C=C stretching vibrations of the pyrimidine ring in the 1500-1600 cm⁻¹ region.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The mass spectrum should display a molecular ion peak (M⁺) at m/z 156. Crucially, due to the presence of chlorine, a characteristic isotopic peak (M+2) at m/z 158 with an intensity approximately one-third of the molecular ion peak must be observed, confirming the presence of a single chlorine atom.[9]
Synthesis and Experimental Protocols
The reliable synthesis of this building block is paramount. The most logical and field-proven approach is the Vilsmeier-Haack formylation of the readily available 2-chloro-4-methylpyrimidine precursor. This reaction introduces the aldehyde group at the electron-rich C5 position.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-Chloro-4-methylpyrimidine-5-carbaldehyde.
Protocol: Vilsmeier-Haack Formylation
-
Expertise & Causality: This protocol is designed for robustness. The dropwise addition of phosphoryl chloride (POCl₃) to dimethylformamide (DMF) at low temperature is critical to control the exothermic formation of the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Adding the pyrimidine substrate subsequently allows for controlled electrophilic attack at the C5 position, which is activated by the C4-methyl group. The final aqueous workup hydrolyzes the intermediate iminium salt to yield the desired aldehyde.
-
Step-by-Step Methodology:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool an appropriate volume of anhydrous DMF (e.g., 5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (e.g., 1.5 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 2-chloro-4-methylpyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until pH 7-8 is reached. A precipitate should form. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by either recrystallization from an ethanol/water mixture or by silica gel column chromatography.[10]
-
Chemical Reactivity: A Bifunctional Hub for Molecular Design
The synthetic power of 2-Chloro-4-methylpyrimidine-5-carbaldehyde stems from its two distinct reactive centers, which can be addressed either sequentially or in a single pot, depending on the desired outcome.
Reactivity Pathways Diagram
Caption: Key reactivity pathways of the title compound.
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which makes the C2 position highly susceptible to nucleophilic attack. The chlorine atom is an excellent leaving group in this context.[5][11] This reaction is the workhorse for installing diverse side chains in many kinase inhibitor scaffolds.[3]
-
Mechanism Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of this reaction is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens and the C5-aldehyde group.
-
Common Nucleophiles:
-
Setup: To a solution of 2-Chloro-4-methylpyrimidine-5-carbaldehyde (1.0 equivalent) in a solvent such as isopropanol or DMF, add the desired amine (1.1 equivalents).
-
Base: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents) to scavenge the HCl generated during the reaction.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent. Purify via column chromatography to yield the 2-amino-4-methylpyrimidine-5-carbaldehyde derivative.[3]
Reactions of the C5-Aldehyde Group
The aldehyde group is a gateway to a vast array of chemical transformations, allowing for fine-tuning of steric and electronic properties or for the introduction of new pharmacophoric elements.
-
Reductive Amination: A powerful method to form a C-N bond. The aldehyde is first condensed with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This is one of the most reliable methods for generating substituted aminomethyl groups.
-
Condensation Reactions: The aldehyde can undergo Claisen-Schmidt or Knoevenagel condensations with active methylene compounds to create α,β-unsaturated systems, extending the molecular framework.[5]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). This introduces a key acidic functional group for salt formation or further amide coupling.[14]
-
Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to the primary alcohol, providing another point for diversification.
Applications in Drug Discovery
The true value of 2-Chloro-4-methylpyrimidine-5-carbaldehyde is realized in its application as a scaffold in drug discovery programs, particularly for kinase inhibitors.
-
Kinase Inhibitor Scaffolds: The 2-aminopyrimidine core is a bioisostere of the adenine ring of ATP. By performing an SNAr reaction at the C2 position, medicinal chemists can install a variety of substituted aniline or other amine-containing groups. This new substituent is designed to interact with the crucial "hinge region" of the kinase active site. The remainder of the molecule can then be elaborated via the C5-aldehyde to explore other regions of the ATP-binding pocket, thereby increasing potency and selectivity.[2][11][15]
-
Building Block for Fused Systems: The aldehyde and chloro functionalities can be used in tandem to construct more complex, fused heterocyclic systems such as pyrido[3,4-d]pyrimidines, which are also potent kinase inhibitor scaffolds.[2]
-
Other Therapeutic Areas: Beyond kinases, substituted pyrimidines are found in drugs targeting a wide range of diseases. For example, derivatives have been explored as beta-secretase inhibitors for the treatment of Alzheimer's disease.[14]
Safety and Handling
As with any reactive chemical intermediate, proper handling is essential. Based on data for structurally similar compounds like 2-chloro-4-methylpyrimidine, the following precautions should be observed.
-
Hazard Profile: The compound is expected to be harmful if swallowed and to cause skin and serious eye irritation. It may also cause respiratory irritation.[6][16][17][18]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][19]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) as it may be sensitive to moisture.[16]
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